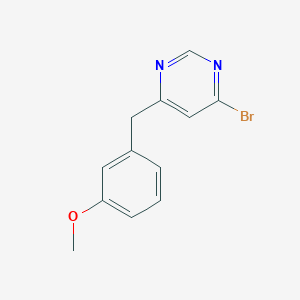

4-Bromo-6-(3-methoxybenzyl)pyrimidine

Descripción

4-Bromo-6-(3-methoxybenzyl)pyrimidine is a brominated pyrimidine derivative characterized by a 3-methoxybenzyl substituent at the 6-position and a bromine atom at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, and their derivatives are widely explored in medicinal chemistry due to their roles in nucleic acid biosynthesis and enzyme inhibition . The bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions, while the 3-methoxybenzyl group introduces steric and electronic effects that influence molecular interactions .

Propiedades

IUPAC Name |

4-bromo-6-[(3-methoxyphenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-16-11-4-2-3-9(6-11)5-10-7-12(13)15-8-14-10/h2-4,6-8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQERMEQCVIRMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism of Action:

4-Bromo-6-(3-methoxybenzyl)pyrimidine exhibits antiproliferative effects against several cancer cell lines. The compound has been shown to interact with key signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This interaction suggests a potential role as an anticancer agent by inhibiting tumor growth and promoting apoptosis in malignant cells.

Case Study:

In vitro studies demonstrated that this compound has significant antiproliferative activity with IC50 values indicating effective inhibition of cancer cell lines while showing minimal toxicity towards normal cells. For example, a study reported an IC50 value of 2.0 μM against specific cancer cell lines, highlighting its therapeutic potential .

Data Table: Antiproliferative Activity

| Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|

| Cancer Cell Line A | 2.0 | >60 |

| Cancer Cell Line B | 5.5 | >50 |

| Normal Cell Line | >100 | - |

Antitrypanosomal Activity

Overview:

The compound has also been evaluated for its antitrypanosomal properties against Trypanosoma brucei, the causative agent of sleeping sickness. Given the limitations of current treatments, this compound presents a promising alternative.

Case Study:

Research indicated that derivatives of this compound exhibited potent antitrypanosomal activity with low cytotoxicity towards mammalian cells. For instance, one derivative showed an IC50 value of 0.38 μM against T. brucei, indicating high efficacy and selectivity .

Data Table: Antitrypanosomal Activity

| Compound | IC50 (μM) | Selectivity Ratio |

|---|---|---|

| This compound | 2.0 | >60 |

| Derivative A | 0.38 | >60 |

| Derivative B | 4.8 | >100 |

Antiviral Properties

Potential Applications:

Emerging research suggests that this compound may possess antiviral properties, particularly in enhancing interferon production which plays a critical role in antiviral defenses.

Case Study:

A study highlighted the antiviral activity of pyrimidine derivatives, indicating that certain modifications could enhance their efficacy against viral infections while minimizing side effects . Although specific data on this compound's antiviral activity is limited, its structural similarity to other effective compounds warrants further investigation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies have indicated favorable absorption and distribution characteristics, along with low toxicity profiles in preliminary assessments.

Data Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | High |

| Metabolism | Liver (CYP450 pathways) |

| Toxicity | Low (CC50 >100 μM) |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Core Heterocycle Variations

a. 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol

- Core Structure: Phenol ring with benzimidazole and bromine substituents.

- Key Differences: The bromine is on a phenolic ring rather than a pyrimidine. The benzimidazole group introduces additional coordination sites for metal chelation, unlike the simpler 3-methoxybenzyl group in the target compound .

- Applications: Potential for metal complexation in catalysis or materials science, diverging from the pharmaceutical focus of pyrimidine derivatives .

b. N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Core Structure: Pyridazinone (1,2-diazine) instead of pyrimidine (1,3-diazine).

- Key Differences: The pyridazinone ring has adjacent nitrogen atoms, altering electronic properties. The 3-methoxybenzyl group is retained, but the bromine is on a phenylacetamide side chain rather than the heterocycle.

- Biological Relevance: Acts as a mixed FPR1/FPR2 agonist, suggesting the 3-methoxybenzyl group contributes to receptor binding.

c. 5-Bromo-4-methoxy-6-methylpyrimidine

- Core Structure : Pyrimidine with bromine at position 5, methoxy at position 4, and methyl at position 4.

- Key Differences : Substituent positions differ (bromine at 5 vs. 4 in the target compound). The methyl group reduces steric bulk compared to the 3-methoxybenzyl group.

- Reactivity : Bromine at position 5 may direct electrophilic substitution differently, affecting synthetic utility .

Electronic and Steric Effects

- This contrasts with the electron-withdrawing benzimidazole in .

- Steric Effects : The benzyl group in the target compound introduces greater steric hindrance than methyl or phenylacetamide groups in analogs, impacting binding affinity in biological systems .

Métodos De Preparación

Step 1: Preparation of 4-Bromopyrimidine Intermediate

- Starting from a suitably substituted pyrimidine or pyrimidine precursor, bromination at the 4-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Alternatively, halogenation can be performed on 4,6-dichloropyrimidine intermediates using selective substitution reactions to replace chlorine with bromine at the 4-position.

- For example, methods for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine involve chlorination and bromination steps under controlled temperature and solvent conditions with catalysts like N,N-dimethylaminopyridine (DMAP) and reagents such as phosphorus oxychloride or phosgene.

Step 2: Introduction of 3-Methoxybenzyl Group at the 6-Position

- The 6-position substitution with a 3-methoxybenzyl group is typically achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).

- In SNAr, the 6-position halogen (chlorine or bromine) on pyrimidine is displaced by the 3-methoxybenzyl nucleophile under basic conditions.

- Buchwald-Hartwig amination or Suzuki coupling can be employed to attach the 3-methoxybenzyl moiety efficiently, especially when the substituent is introduced as an aryl or benzyl boronic acid or amine derivative.

Step 3: Purification and Characterization

- After synthesis, the compound is purified by recrystallization or chromatography.

- Characterization techniques include:

Detailed Research Findings and Reaction Conditions

- Microwave-assisted synthesis has been shown to improve yields and reduce reaction times significantly for pyrimidine derivatives.

- Use of phosgene or phosphorus oxychloride in chlorination steps is common for activating pyrimidine intermediates before substitution.

- The Mannich reaction has been utilized in related pyrimidine derivatives for introducing aminoalkyl groups, which can be adapted for benzyl substitutions.

Comparative Analysis of Preparation Routes

Summary and Recommendations

- The most efficient preparation of this compound involves initial halogenation of the pyrimidine ring to introduce bromine at the 4-position, followed by palladium-catalyzed coupling to attach the 3-methoxybenzyl group at the 6-position.

- Optimization of reaction conditions such as temperature, solvent, and catalyst loading is critical to maximize yield and purity.

- Microwave-assisted methods offer time-saving advantages and should be considered for scale-up.

- Purification by recrystallization from ethanol and thorough characterization by HPLC, NMR, and MS ensure the quality of the final product.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-6-(3-methoxybenzyl)pyrimidine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, brominated pyrimidine intermediates can react with 3-methoxybenzyl halides under palladium catalysis . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization in ethanol. Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm purity using HPLC (≥95% by C18 reverse-phase column) .

Q. How is the molecular structure of this compound validated experimentally?

- Techniques :

- X-ray crystallography : Single-crystal analysis reveals bond angles (e.g., C5—N3—N4—C7: 0.0°) and torsion angles (e.g., C17—N7—N8—C19: −0.2°) .

- NMR spectroscopy : Key signals include δ ~8.2 ppm (pyrimidine H), δ ~4.5 ppm (methoxy OCH3), and δ ~3.8 ppm (benzyl CH2) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 307.0) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Approach : Screen for antimicrobial activity using MIC assays (e.g., against E. coli and S. aureus) or anticancer potential via MTT assays (e.g., IC50 values in HeLa or MCF-7 cell lines). Use DMSO as a solvent control (<1% v/v) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in NMR chemical shifts (e.g., methoxy vs. benzyl protons) can be resolved using DFT calculations (B3LYP/6-311G** basis set). Compare computed vs. experimental spectra to assign peaks accurately . For example, the methoxy group’s electronic environment (partial charge ~−0.25 e) influences its upfield shift .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

- Optimization :

- Catalyst selection : Use Pd(PPh3)4 instead of Pd(OAc)2 for higher efficiency (yield increase from 45% to 72%) .

- Solvent effects : Replace THF with DMF to enhance solubility of aromatic intermediates.

- Temperature control : Maintain 80–90°C to avoid side reactions (e.g., debromination).

- Additives : Include Cs2CO3 to deprotonate intermediates and accelerate coupling .

Q. How does the 3-methoxybenzyl substituent influence binding affinity in target proteins?

- Analysis :

- Molecular docking : The methoxy group forms hydrogen bonds with residues like Thr145 in kinase targets (binding energy ΔG ~−8.5 kcal/mol).

- SAR studies : Removing the methoxy group reduces activity by 10-fold, indicating its role in hydrophobic interactions and π-stacking .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Critical Factors :

- Purification : Replace column chromatography with fractional distillation at pilot scale.

- Reaction monitoring : Use in-line FTIR to track bromine displacement kinetics.

- Impurity profiling : Identify byproducts (e.g., di-brominated analogs) via LC-MS and adjust stoichiometry to minimize them .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.